molecular formula C18H18N4O2S B2846192 N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1170438-20-6

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

カタログ番号 B2846192
CAS番号: 1170438-20-6
分子量: 354.43
InChIキー: OZDSIOJBRCSUKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, also known as CTAP, is a small molecule compound that has been widely used in scientific research. CTAP is a potent and selective antagonist of the μ-opioid receptor, which plays a critical role in pain management and addiction.

作用機序

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide acts as a competitive antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a critical role in pain management and addiction. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide binds to the μ-opioid receptor with high affinity and blocks the binding of endogenous opioid peptides, such as endorphins and enkephalins. This results in the inhibition of downstream signaling pathways, including the activation of G proteins and the inhibition of adenylyl cyclase. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide also blocks the activation of the MAPK/ERK pathway, which is involved in the development of opioid tolerance and addiction.
Biochemical and Physiological Effects:
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to have potent and selective antagonistic effects on the μ-opioid receptor. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used to investigate the role of the μ-opioid receptor in pain management, addiction, and withdrawal. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to block the analgesic effects of opioids, such as morphine and fentanyl, in animal models. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been shown to block the rewarding effects of opioids in animal models of addiction. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the severity of opioid withdrawal symptoms in animal models.

実験室実験の利点と制限

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a potent and selective antagonist of the μ-opioid receptor, which allows for the investigation of the specific role of this receptor in pain management, addiction, and withdrawal. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been shown to have a long duration of action, which allows for the investigation of the long-term effects of μ-opioid receptor antagonism. However, N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several limitations for lab experiments. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has poor solubility in aqueous solutions, which limits its use in in vitro experiments. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide also has poor bioavailability, which limits its use in in vivo experiments.

将来の方向性

There are several future directions for the investigation of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide. One potential direction is the investigation of the role of the μ-opioid receptor in the development of chronic pain. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to block the analgesic effects of opioids, which suggests that the μ-opioid receptor may play a critical role in the development of chronic pain. Another potential direction is the investigation of the therapeutic potential of μ-opioid receptor antagonists in the treatment of opioid addiction. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to block the rewarding effects of opioids, which suggests that μ-opioid receptor antagonists may be effective in the treatment of opioid addiction. Finally, the development of more potent and selective μ-opioid receptor antagonists may be a future direction for the investigation of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide.

合成法

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves several steps, including the coupling reaction of 2-bromo-3-carbamoyl-5-phenylthiophene with 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, followed by the deprotection of the carbamate group. The final product is obtained through column chromatography and recrystallization. The yield of the synthesis is around 50%, and the purity of the product is over 98%.

科学的研究の応用

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been widely used in scientific research, particularly in the field of pain management and addiction. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a potent and selective antagonist of the μ-opioid receptor, which has been implicated in the development of opioid addiction and tolerance. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used to study the role of the μ-opioid receptor in pain management, addiction, and withdrawal. N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been used to investigate the potential therapeutic effects of μ-opioid receptor antagonists in the treatment of opioid addiction.

特性

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-22-14(9-11(2)21-22)17(24)20-18-13(16(19)23)10-15(25-18)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDSIOJBRCSUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。